12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one
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Overview
Description
12H-1Benzopyrano[2,3-b]quinoxalin-12-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings This particular compound is notable for its complex structure, which includes fused benzopyrano and quinoxalinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction involves processes like Michael addition and intramolecular cyclization.
Industrial Production Methods: The industrial production of this compound can be scaled up using the same multicomponent reaction approach. The advantages of this method include the use of easily accessible starting materials, excellent yields (65–98%), absence of a metal catalyst, and a simple workup procedure where the pure products are obtained by washing with ethanol .
Chemical Reactions Analysis
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one undergoes various types of chemical reactions, including:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
- Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
- Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
12H-1Benzopyrano[2,3-b]quinoxalin-12-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
- Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds::
- Benzopyrano[2,3-b]quinoline: Similar in structure but with different functional groups.
- Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another related compound with distinct biological activities .
Uniqueness: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one is unique due to its specific ring structure and the presence of both benzopyrano and quinoxalinone rings
Properties
CAS No. |
82501-03-9 |
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Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
chromeno[3,2-b]quinoxalin-12-one |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-1-4-8-12(9)19-15-13(14)16-10-6-2-3-7-11(10)17-15/h1-8H |
InChI Key |
UYYROSLEMAVSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3O2 |
Origin of Product |
United States |
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